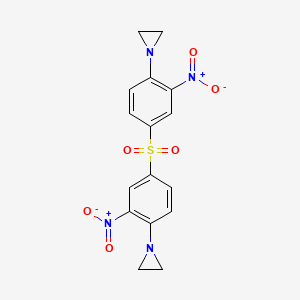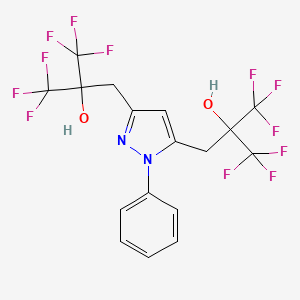
S-(2-ethylphenyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-ethylphenyl) ethanethioate: is an organic compound with the molecular formula C10H12OS It is a thioester, which means it contains a sulfur atom bonded to an acyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-ethylphenyl) ethanethioate typically involves the reaction of 2-ethylphenol with ethanethiol in the presence of a catalyst. The reaction conditions often include an acidic or basic environment to facilitate the formation of the thioester bond. The process can be summarized as follows:
Reactants: 2-ethylphenol and ethanethiol.
Catalyst: Acidic or basic catalyst.
Reaction Conditions: Controlled temperature and pressure to optimize yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(2-ethylphenyl) ethanethioate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester to the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(2-ethylphenyl) ethanethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving thioesters.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of S-(2-ethylphenyl) ethanethioate involves its interaction with various molecular targets. The sulfur atom in the thioester group can form bonds with other molecules, facilitating chemical reactions. The compound can act as an acylating agent, transferring the acyl group to nucleophiles. This property is crucial in many biochemical processes and synthetic applications.
Vergleich Mit ähnlichen Verbindungen
S-ethyl ethanethioate: A simpler thioester with a similar structure but lacking the ethylphenyl group.
S-methyl ethanethioate: Another thioester with a methyl group instead of an ethylphenyl group.
S-phenyl ethanethioate: Contains a phenyl group instead of an ethylphenyl group.
Uniqueness: S-(2-ethylphenyl) ethanethioate is unique due to the presence of the ethylphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
63906-53-6 |
|---|---|
Molekularformel |
C10H12OS |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
S-(2-ethylphenyl) ethanethioate |
InChI |
InChI=1S/C10H12OS/c1-3-9-6-4-5-7-10(9)12-8(2)11/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
SLVAAKBEZYSRJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1SC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)










